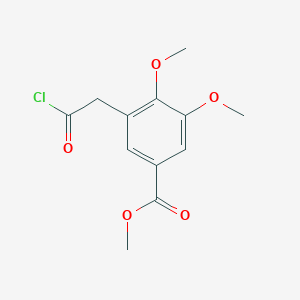

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate

Description

Properties

CAS No. |

647855-57-0 |

|---|---|

Molecular Formula |

C12H13ClO5 |

Molecular Weight |

272.68 g/mol |

IUPAC Name |

methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate |

InChI |

InChI=1S/C12H13ClO5/c1-16-9-5-8(12(15)18-3)4-7(6-10(13)14)11(9)17-2/h4-5H,6H2,1-3H3 |

InChI Key |

LCAKRWKLHXVSRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CC(=O)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The synthesis of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate can be achieved through several methodologies, primarily involving esterification and substitution reactions. The following sections detail the most prominent methods.

Esterification Method

The primary method for synthesizing this compound involves the esterification of 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst.

Reagents :

- 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoic acid

- Methanol

- Sulfuric acid (as a catalyst)

-

- Mix the acid and methanol in a round-bottom flask.

- Add sulfuric acid and reflux the mixture for several hours.

- After completion, neutralize the reaction mixture and extract the product using an organic solvent.

Typical yields for this method range from 60% to 85%, depending on reaction conditions and purification techniques used.

Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.

- Amines

- Thiols

- Alcohols

Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

- Dissolve this compound in the solvent.

- Add the nucleophile and base (e.g., sodium azide or potassium thiocyanate).

- Stir at elevated temperatures until the reaction is complete.

Yields for substitution reactions typically vary from 50% to 75%, influenced by factors such as temperature and solvent choice.

Oxidation and Reduction Reactions

5.1 Oxidation of Methoxy Groups

The methoxy groups in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Comparative Analysis of Synthetic Methods

| Method | Reaction Type | Typical Yield | Comments |

|---|---|---|---|

| Esterification | Direct esterification | 60% - 85% | Simple procedure; requires purification |

| Nucleophilic Substitution | Substitution reaction | 50% - 75% | Versatile; allows for functional group variation |

| Oxidation | Oxidation of methoxy | Variable | Useful for further functionalization |

| Reduction | Reduction of ester | High | Effective for producing alcohols |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the chlorooxoethyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.

Major Products

Oxidation: 3-(2-carboxy-2-oxoethyl)-4,5-dimethoxybenzoic acid.

Reduction: Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate.

Substitution: Methyl 3-(2-substituted-2-oxoethyl)-4,5-dimethoxybenzoate.

Scientific Research Applications

Synthesis Overview

- Starting Materials : The synthesis begins with readily available benzoic acid derivatives.

- Functionalization : Introduction of chloro and oxoethyl groups through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Preliminary studies indicate that methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate exhibits significant biological activity, particularly antimicrobial properties. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Potential Therapeutic Applications

- Antibacterial Agents : Research suggests that the compound may inhibit the growth of certain bacterial strains, indicating potential use as an antibacterial agent.

- Drug Development : Its unique structure could serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.

Comparative Analysis with Related Compounds

The compound shares structural similarities with other benzoate derivatives, which can provide insights into its reactivity and biological interactions. Below is a comparative analysis highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-methoxybenzoate | Similar benzoate structure | Lacks chloro and oxoethyl groups |

| Methyl 3-(2-bromo-2-oxoethyl)-4,5-dimethoxybenzoate | Bromine instead of chlorine | May exhibit different reactivity due to bromine's larger size |

| Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate | Hydroxy group instead of chloro | Potentially different biological activity due to hydroxyl presence |

Case Studies

- Antimicrobial Activity Study : A study conducted on the antibacterial effects of this compound demonstrated its effectiveness against several bacterial strains. The mechanism of action was linked to disruption of bacterial cell wall synthesis.

- Pharmacokinetic Profiling : Research evaluating the pharmacokinetics of this compound indicated favorable absorption and distribution characteristics in vivo, suggesting its viability as an oral medication.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The chlorooxoethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Substituent Position and Reactivity : The 3-position substituent (e.g., chloro-oxoethyl vs. pyridinylpropiolate) significantly influences reactivity. For example, the 2-chloro-2-oxoethyl group enhances electrophilicity, facilitating nucleophilic substitutions in synthetic pathways .

- Biological Activity: The anti-inflammatory potency of methyl 2-[(2,4-dimethyl-3-furoyl)amino]-4,5-dimethoxybenzoate (45.4% inhibition) surpasses ibuprofen, highlighting the role of bulky substituents in enhancing bioactivity .

Physicochemical Properties

- Molecular Weight and Solubility : The chloro-oxoethyl group in the target compound increases molecular weight (~270–300 g/mol estimated) compared to simpler analogs like methyl 3,4-dimethoxybenzoate (196.19 g/mol), likely reducing aqueous solubility but enhancing lipophilicity .

- Crystallography: Structural analogs such as methyl 2-(1-(2-cyanophenoxy)-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate exhibit non-planar aromatic rings (dihedral angle: 26.20°), a feature critical for crystal packing and stability .

Biological Activity

Methyl 3-(2-chloro-2-oxoethyl)-4,5-dimethoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and possibly anticancer properties. This article provides a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a benzoate backbone with two methoxy groups and a chloro-oxoethyl substituent. Its molecular formula is with a molecular weight of approximately 272.68 g/mol.

Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity. The compound's mechanism of action is believed to involve interactions with bacterial enzymes and receptors, potentially disrupting critical biological pathways.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 0.015 mg/mL | 0.030 mg/mL |

| Staphylococcus aureus | 0.020 mg/mL | 0.040 mg/mL |

| Bacillus cereus | 0.010 mg/mL | 0.020 mg/mL |

| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |

These results suggest that the compound is more potent than traditional antibiotics like ampicillin and streptomycin against tested strains .

The biological activity of this compound is hypothesized to be linked to its ability to modulate enzyme activity and influence metabolic pathways within microbial cells. The presence of the chloro and methoxy groups may enhance its interaction with biological targets.

Case Study: Interaction with Enzymes

A study investigating the interaction between this compound and bacterial enzymes revealed that it inhibits the enzyme MurB, which is crucial for bacterial cell wall synthesis. This inhibition leads to compromised bacterial integrity and eventual cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its biological activity.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-methoxybenzoate | Similar benzoate structure | Lacks chloro and oxoethyl groups |

| Methyl 3-(2-bromo-2-oxoethyl)-4,5-dimethoxybenzoate | Bromine instead of chlorine | May exhibit different reactivity |

| Methyl 3-(2-hydroxyethyl)-4,5-dimethoxybenzoate | Hydroxy group instead of chloro | Potentially different biological activity |

This table illustrates how variations in substituents can influence the biological activity of similar compounds, highlighting the unique profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.